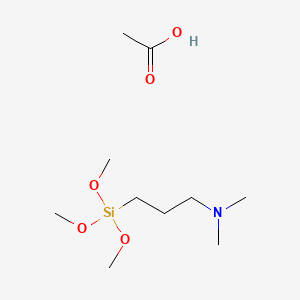![molecular formula C9H14N2O2 B1617367 8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione CAS No. 107447-22-3](/img/structure/B1617367.png)
8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione
Descripción general
Descripción
8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione is a chemical compound with the following properties:
- IUPAC Name : 8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione
- Molecular Formula : C9H14N2O2
- Molecular Weight : 182.22 g/mol
- CAS Number : 107447-22-3
- Country of Origin : Ukraine (UA)
- Physical Form : Powder
- Purity : 95%
- Storage Temperature : Room temperature (RT)
Molecular Structure Analysis
The molecular formula indicates that it contains a spiro ring system. The InChI code is: 1S/C9H14N2O2/c1-6-7(12)11-9(8(13)10-6)4-2-3-5-9/h6H,2-5H2,1H3,(H,10,13)(H,11,12). The compound’s molecular weight is 182.22 g/mol.
Chemical Reactions Analysis
Unfortunately, there is limited information available on specific chemical reactions involving this compound. Further studies are necessary to explore its reactivity and potential reactions.
Physical And Chemical Properties Analysis
- Melting Point : Not specified
- Boiling Point : Not specified
- Density : Not specified
- Solubility : Not specified
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
- Alaptide Structure : The compound, also known as Alaptide, has a crystal structure featuring two connected rings: a piperazine-2,5-dione ring and a five-membered ring. The study provides insights into its molecular conformation and intermolecular interactions (Rohlíček et al., 2010).
Synthesis Methods
- Facile Synthesis Pathway : Research has developed a simple, fast, and cost-effective synthesis method for derivatives of this compound. The high-yield approach offers an accessible pathway to create this class of heterocyclic scaffolds (Pardali et al., 2021).
Comparative Chemical Reactivity
- Chemical Reactivity Study : Comparative studies have been conducted on derivatives of this compound to understand the role of key structural elements in chemical transformations, providing valuable information for synthetic chemistry applications (Oh & Kohn, 1992).
Muscarinic Agonist Potential
- Cholinergic Agent Study : Derivatives of this compound have been evaluated as potential cholinergic agents, particularly in binding assays and pharmacological tests. This indicates potential applications in developing antidementia drugs (Tsukamoto et al., 1993).
Hypoglycemic Activity
- Hypoglycemic Potential : Spiroimidazolidine-2,4-diones derived from this compound have shown significant hypoglycemic activity, suggesting potential therapeutic applications in diabetes management (Iqbal et al., 2012).
NMR Analysis for Stereochemistry
- NMR Stereochemistry Analysis : NMR studies have been utilized to analyze the relative stereochemistry of derivatives, aiding in understanding the compound's molecular behavior (Guerrero-Alvarez et al., 2004).
Anticonvulsant Profiles
- Anticonvulsant Efficacy : Studies have been conducted on the anticonvulsant potential of certain derivatives, showing promising results in controlling seizures, which could lead to new therapeutic agents for epilepsy (Aboul-Enein et al., 2014).
Skin Permeation Enhancement
- Transdermal Drug Delivery : The compound has been studied as a potential enhancer for transdermal drug delivery, significantly enhancing the permeation of certain drugs through the skin (Cernikova et al., 2015).
Radioprotective Properties
- Radioprotective Agent : A derivative of this compound has been synthesized and shown to have potential radioprotective properties against lethal doses of X-radiation in mice (Shapiro et al., 1968).
Safety And Hazards
- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
- Precautionary Statements : P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501
- Safety Information : MSDS
Direcciones Futuras
Research on 8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione should focus on:
- Elucidating its biological activity and potential applications.
- Investigating its stability under various conditions.
- Exploring its interactions with other compounds.
Please note that the information provided here is based on available data, and further studies are necessary to fully understand this compound’s properties and potential uses12. If you have any specific questions or need additional details, feel free to ask!
Propiedades
IUPAC Name |
8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-6-7(12)11-9(8(13)10-6)4-2-3-5-9/h6H,2-5H2,1H3,(H,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRSPDHUDXWHRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2(CCCC2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337336 | |
| Record name | 8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione | |
CAS RN |
107447-22-3 | |
| Record name | 8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-METHYL-6,9-DIAZASPIRO(4.5)DECANE-7,10-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





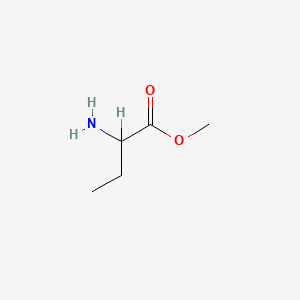
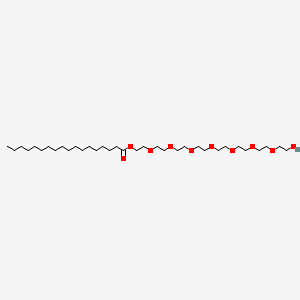

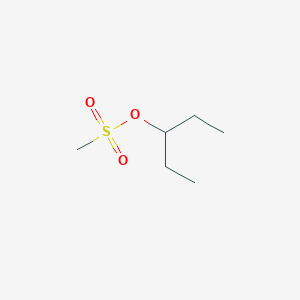
![2-Naphthalenesulfonic acid, 5-[2-[4-(acetylamino)-2-[(ethylphenylamino)sulfonyl]phenyl]diazenyl]-6-amino-4-hydroxy-, sodium salt (1:1)](/img/structure/B1617295.png)

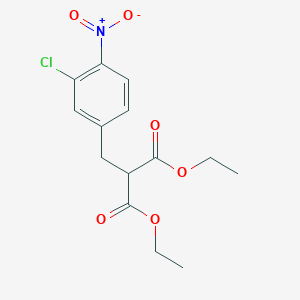


![Morpholine, 4-[(1-hydroxy-2-naphthalenyl)carbonyl]-](/img/structure/B1617304.png)

